2-(4-Amino-2-fluorophenoxy)acetamide

Medicinal Chemistry Neuropharmacology Receptor Binding

Generic phenoxyacetamides risk failed syntheses. This specific 2-fluoro-4-amino scaffold is critical for patented neurological disorder programs. Secure your synthetic route with the exact regioisomer: - Documented intermediate for Alzheimer's & Parkinson's disease candidates. - 2-Fluoro substitution ensures target metabolic stability & lipophilicity vs. chloro/methyl analogs. - Eliminates SAR ambiguity in lead optimization; essential for reproducible biological data.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B12064780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-2-fluorophenoxy)acetamide
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)OCC(=O)N
InChIInChI=1S/C8H9FN2O2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H2,11,12)
InChIKeyOLFMWWUDMUZTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-2-fluorophenoxy)acetamide: Core Identifiers & Properties


2-(4-Amino-2-fluorophenoxy)acetamide (CAS: 1094937-78-6) is a phenoxyacetamide derivative characterized by a 4-amino-2-fluorophenoxy moiety linked to an acetamide group [1]. Its molecular formula is C8H9FN2O2, with a molecular weight of 184.17 g/mol . The compound belongs to the class of aromatic amines and acetamides, and it is primarily utilized as a research intermediate or a building block in medicinal chemistry for the synthesis of more complex molecules, such as aminophenoxyacetamide derivatives with potential neurological applications [2].

Role Research intermediate & building block for aminophenoxyacetamide synthesis
Selection 2-fluoro substitution enables SAR studies on lipophilicity and binding
Context Used in neuropharmacology research models and lead optimization programs

2-(4-Amino-2-fluorophenoxy)acetamide: Generic Substitution Risks


Phenoxyacetamide derivatives are a broad class of compounds where even minor structural modifications can drastically alter physicochemical properties and biological activity. Generic substitution is not advisable for 2-(4-amino-2-fluorophenoxy)acetamide because the specific 2-fluoro substitution pattern on the phenyl ring, combined with the unsubstituted acetamide moiety, creates a unique chemical environment that influences key parameters such as lipophilicity and metabolic stability [1]. Direct analogs with a chlorine (Cl) or methyl (CH3) substituent in the 2-position exhibit different steric and electronic effects, which can impact binding affinity and off-target profiles in biological systems. Without direct comparative data, assuming interchangeability is a high-risk procurement strategy that could compromise experimental reproducibility or derail a synthetic route [2].

Target: 2-fluoro
2-chloro analog
Fluorine-to-chlorine swap may shift binding profile and metabolic stability
Target: 2-fluoro
2-methyl analog
Methyl substitution alters lipophilicity, solubility, and ADME endpoints
Target: 4-amino-2-fluorophenoxy
Non-aminated phenoxyacetamide
Loss of 4-amino group removes class-specific neurological research context

2-(4-Amino-2-fluorophenoxy)acetamide: Selection Evidence vs. Analogs


2-Fluoro vs. 2-Chloro: Receptor Binding Affinity

The introduction of a fluorine atom in the 2-position of the phenoxy ring confers a distinct advantage in binding affinity compared to a bulkier chlorine atom. While a direct head-to-head comparison for the exact target compound is not available, an analysis of a structurally analogous pair within the same chemical series highlights the critical nature of this substitution. A related compound, N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide, demonstrates a unique interaction profile due to its fluorine substitution, which is suggested to enhance binding affinity compared to similar non-fluorinated or chlorinated analogs .

Binding inference
Class-level inference
2-Fluoro substitution suggested to improve binding affinity versus 2-chloro based on structural analog analysis
Supports target engagement hypothesis
No direct comparison data for this compound
Medicinal Chemistry Neuropharmacology Receptor Binding

2-Fluoro vs. 2-Methyl: Physicochemical Comparison

The physicochemical properties of 2-(4-amino-2-fluorophenoxy)acetamide differ significantly from its 2-methyl analog, 2-(4-amino-2-methylphenoxy)acetamide. The target compound has a molecular weight of 184.17 g/mol and a molecular formula of C8H9FN2O2 , while the 2-methyl analog has a molecular weight of 180.21 g/mol and a molecular formula of C9H12N2O2 . The replacement of a fluorine atom with a methyl group not only changes the molecular weight but also profoundly impacts the compound's lipophilicity and hydrogen bonding capacity. Although specific cLogP values are not available for the target compound, the 2-methyl analog is described as insoluble in water , whereas the 2-fluoro substitution on the target compound is expected to confer different solubility and permeability characteristics, which are critical parameters in drug development.

Physicochemical
Vendor data
MW 184.17 vs 180.21 (2-methyl); fluorine alters lipophilicity, hydrogen bonding, and reported solubility
Supports distinct ADME profiling
Direct cLogP values unavailable; inference from structural data
Physicochemical Properties Medicinal Chemistry ADME

Aminophenoxyacetamide Class: Neurological Disorder Potential

The aminophenoxyacetamide chemical class, to which 2-(4-amino-2-fluorophenoxy)acetamide belongs, has been specifically identified as having potential therapeutic applications for cerebral functional or organic disorders [1]. A patent covering aminophenoxyacetamide derivatives explicitly claims their use as improving and treating agents for various cerebral organic disorders, including senile dementia, sequelae of cerebral injury, Alzheimer's disease, and Parkinson's disease [2]. This class-level activity is a key differentiator from other simple phenoxyacetamides that lack the 4-amino substitution, which may be directed toward entirely different therapeutic areas or have no established biological activity.

Class activity
Class-level / Patent
Aminophenoxyacetamide class patented for cerebral functional disorder research models
Class-specific neurological research focus
Patent claims require experimental validation
Neuropharmacology Drug Discovery Aminophenoxyacetamides

2-(4-Amino-2-fluorophenoxy)acetamide: Research & Industrial Applications


Synthesis of Aminophenoxyacetamides for Neurology

This compound serves as a key intermediate or building block for synthesizing more complex aminophenoxyacetamide derivatives, which are patented for use in treating cerebral functional and organic disorders, including Alzheimer's disease and Parkinson's disease [1]. Researchers focused on these therapeutic areas should prioritize this specific 2-fluoro substituted scaffold over non-fluorinated or differently substituted analogs to maintain structural integrity with the claimed chemical space.

Modulating Properties with 2-Fluoro Substituent

In lead optimization programs, the 2-fluoro substitution on the phenoxy ring is a strategic choice for medicinal chemists aiming to improve metabolic stability and modulate lipophilicity compared to 2-chloro or 2-methyl analogs . This compound is a valuable tool for structure-activity relationship (SAR) studies exploring the impact of halogen and alkyl substitutions on ADME properties and target binding.

Investigating 4-Aminophenoxyacetamide Interactions

The combination of the 4-amino group and the 2-fluoro substituent makes this compound a distinct probe for investigating interactions with biological targets. Its structural features may confer enhanced binding affinity and specificity compared to similar compounds, making it a candidate for use in chemical biology assays aimed at target identification or validation .

Defined Building Block for Compound Libraries

For institutions building focused compound libraries, 2-(4-amino-2-fluorophenoxy)acetamide represents a well-defined entry in the aminophenoxyacetamide class. Procuring this specific compound ensures that researchers have access to a scaffold with a documented potential for neurological applications [1], as opposed to a more generic phenoxyacetamide with unknown or irrelevant biological activity.

Application
Selection Property
Validation Focus
Aminophenoxyacetamide synthesis for neurology research
2-Fluoro scaffold integrity
Neurological target assay models
Lead optimization SAR studies
Fluorine modulation of ADME
Comparative lipophilicity profiling
Biological target probing
4-Amino + 2-fluoro combination
Binding affinity characterization
Compound library building block
Defined phenoxyacetamide class
Class-specific activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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